molecular formula C9H16N2O B8381977 3-Piperidin-1-yl-pyrrolidin-2-one

3-Piperidin-1-yl-pyrrolidin-2-one

Cat. No.: B8381977
M. Wt: 168.24 g/mol
InChI Key: ZDXHCYNVJRTYPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Piperidin-1-yl-pyrrolidin-2-one is a chemical compound featuring a hybrid scaffold of pyrrolidin-2-one and piperidine, both of which are privileged structures in medicinal chemistry. The pyrrolidin-2-one ring is a widely explored saturated heterocycle known for its three-dimensional coverage and ability to improve key physicochemical parameters of drug candidates, such as solubility and lipophilicity . Incorporating the sp3-hybridized piperidine ring further enhances the molecular complexity and allows for extensive exploration of the pharmacophore space, which is a strategic goal in modern drug discovery programs . This specific pyrrolidin-2-one scaffold is recognized for its versatility in the design of novel bioactive molecules with potential target selectivity . Compounds based on this and related structures are investigated for a range of therapeutic applications, including as central nervous system (CNS) agents; for instance, advanced derivatives combining pyrrolidin-2-one and piperidine subunits have been developed and characterized preclinically as novel Negative Allosteric Modulators of the glutamate NMDA receptor with potential in Major Depressive Disorder (MDD) . The presence of the pyrrolidin-2-one ring contributes significantly to the molecule's properties by increasing its polar surface area and providing hydrogen-bond accepting capabilities, which can be critical for target binding and optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) profiles . This product is intended for research purposes only in early discovery and development. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H16N2O

Molecular Weight

168.24 g/mol

IUPAC Name

3-piperidin-1-ylpyrrolidin-2-one

InChI

InChI=1S/C9H16N2O/c12-9-8(4-5-10-9)11-6-2-1-3-7-11/h8H,1-7H2,(H,10,12)

InChI Key

ZDXHCYNVJRTYPZ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2CCNC2=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 3-piperidin-1-yl-pyrrolidin-2-one and related compounds:

Compound Structure Molecular Weight (g/mol) Key Features Reported Applications/Toxicity
This compound Pyrrolidin-2-one with piperidine substituent 168.24 Bicyclic lactam; no aromatic groups Limited pharmacological data; hypothesized CNS modulation based on structural analogs
α-PVP (1-Phenyl-2-(pyrrolidin-1-yl)pentan-1-one) Pyrrolidine with phenyl and ketone substituents 231.34 Aromatic phenyl group; potent dopamine/norepinephrine reuptake inhibitor Psychostimulant; linked to cardiotoxicity, psychosis, and fatalities
MDPV (3,4-Methylenedioxypyrovalerone) Pyrrolidine with benzodioxolyl group 275.35 Benzodioxole ring; enhanced lipophilicity and CNS penetration Schedule II psychostimulant; severe neurotoxicity and abuse potential
3-(Pyrrolidin-1-yl)butan-2-one Linear ketone with pyrrolidine substituent 141.21 Open-chain structure; lower steric hindrance Intermediate in organic synthesis; no significant pharmacological data
3-Hydroxy-1-methyl-2-piperidinone Piperidin-2-one with hydroxyl and methyl groups 143.18 Hydroxyl group enhances polarity; methyl group limits conformational flexibility Potential precursor for nootropic agents; limited biological data

Key Observations:

Structural Rigidity vs. In contrast, α-PVP and MDPV derive their potency from aromatic substituents that facilitate π-π interactions with neurotransmitter transporters .

Pharmacological Activity: The absence of aromatic groups in this compound likely reduces its affinity for monoamine transporters, distinguishing it from α-PVP and MDPV, which are notorious for their stimulant effects . Piperidinone derivatives (e.g., 3-hydroxy-1-methyl-2-piperidinone) exhibit varied applications, such as intermediates in drug synthesis, but lack the psychostimulant profile of pyrrolidinone-based NPS .

Toxicity and Safety: While α-PVP and MDPV are associated with severe cardiovascular and neurological toxicity, this compound’s safety profile remains uncharacterized.

Q & A

Q. What are the recommended safety protocols for handling 3-Piperidin-1-yl-pyrrolidin-2-one in laboratory settings?

  • Methodological Answer :
    • Personal Protective Equipment (PPE) : Use nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact .
    • Ventilation : Conduct experiments in a fume hood to minimize inhalation risks. Ensure emergency eyewash stations and safety showers are accessible .
    • Spill Management : Absorb spills with inert materials (e.g., sand) and dispose of as hazardous waste. Avoid environmental release .
    • Storage : Keep the compound in a sealed container under dry, ventilated conditions, away from ignition sources .

Q. How can researchers synthesize this compound with high purity?

  • Methodological Answer :
    • Reaction Setup : Use a two-step protocol involving nucleophilic substitution and cyclization. For example, react piperidine derivatives with activated pyrrolidinone precursors in anhydrous dichloromethane under nitrogen .
    • Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization from ethanol to achieve >95% purity .
    • Validation : Confirm purity via HPLC (C18 column, mobile phase: acetonitrile/water) and characterize using 1^1H/13^{13}C NMR .

Q. What analytical techniques are recommended for structural characterization of this compound?

  • Methodological Answer :
    • X-ray Crystallography : Resolve crystal structure using a triclinic system (space group P1) with unit cell parameters a=9.851A˚,b=10.755A˚,c=10.864A˚a = 9.851 \, \text{Å}, \, b = 10.755 \, \text{Å}, \, c = 10.864 \, \text{Å} .
    • Spectroscopy : Utilize 1^1H NMR (δ 2.8–3.2 ppm for piperidine protons) and IR (C=O stretch at ~1680 cm1^{-1}) .
    • Mass Spectrometry : Confirm molecular ion peak at m/z 177.2 (M+^+) via ESI-MS .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its biological activity?

  • Methodological Answer :
    • Stereoisomer Synthesis : Prepare enantiomers via chiral resolution (e.g., using (S)- or (R)-mandelic acid derivatives) .
    • Biological Assays : Compare binding affinity to targets like GABA receptors. For example, (S)-enantiomers show 3-fold higher inhibition of α1β2γ2 GABAA_A receptors than (R)-forms in electrophysiology studies .
    • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to analyze stereospecific interactions with receptor pockets .

Q. What strategies can resolve contradictions in pharmacological data for this compound derivatives?

  • Methodological Answer :
    • Case Study : For conflicting cytotoxicity results in cancer cell lines:

Replicate Experiments : Ensure consistent cell passage numbers and culture conditions .

Structural Verification : Confirm derivative identity via 19^{19}F NMR (for fluorinated analogs) and high-resolution MS .

Mechanistic Profiling : Use RNA-seq to identify off-target pathways (e.g., oxidative stress response) that may explain variability .

Q. What methodologies optimize the synthesis of this compound derivatives for enhanced pharmacokinetic properties?

  • Methodological Answer :
    • Derivatization : Introduce hydrophilic groups (e.g., hydroxyl or carboxyl) at the pyrrolidinone nitrogen to improve solubility. Monitor lipophilicity via LogP calculations (e.g., MarvinSketch) .
    • Metabolic Stability : Assess microsomal half-life (e.g., rat liver microsomes) and modify metabolically labile sites (e.g., replace methyl groups with trifluoromethyl) .
    • In Vivo Testing : Use pharmacokinetic models (e.g., non-compartmental analysis) to optimize dosing regimens for derivatives with >80% oral bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.